molecular formula C6H6N4O B2986788 7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1823936-06-6

7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2986788
CAS No.: 1823936-06-6
M. Wt: 150.141
InChI Key: XNHMMKQABPHGCR-UHFFFAOYSA-N
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Description

7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a high-purity chemical building block for research and development. The 1,2,4-triazolo[4,3-a]pyridine scaffold is a significant heterocyclic system with diverse applications in medicinal and agricultural chemistry . This fused bicyclic structure, incorporating both pyridine and triazole rings, is an effective way to produce novel active compounds . Triazolopyridine derivatives are recognized for their broad utility in the pharmaceutical industry and have been identified as key components in various therapeutic areas . The structural motif is found in molecules with antibacterial, antithrombotic, anti-inflammatory, and antiproliferative activities . Furthermore, this core structure has been successfully employed in the development of herbicides, functioning as a component in protoporphyrinogen oxidase (EC 1.3.3.4) inhibitors . The amino functional group on this specific derivative provides a versatile handle for further chemical modification, making it a valuable intermediate for synthesizing more complex molecules for biological evaluation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-4-1-2-10-5(3-4)8-9-6(10)11/h1-3H,7H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHMMKQABPHGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NNC2=O)C=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823936-06-6
Record name 7-amino-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one can be achieved through various synthetic routes. One common method involves the reaction of trichloroacetaldehyde with guanidine compounds. The reaction is typically carried out in a suitable solvent under heating conditions to facilitate the formation of the desired triazolopyridine structure .

Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method involves a tandem reaction mechanism, including transamidation, nucleophilic addition, and subsequent condensation to yield the target compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyridine derivatives, while reduction can produce reduced forms with different functional groups.

Scientific Research Applications

7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes such as myeloperoxidase and adenosine receptors, thereby modulating various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The triazolopyridine core is highly modifiable, with substituents at positions 2, 3, 6, and 7 significantly altering pharmacological and physicochemical properties. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents/Modifications Key Properties/Applications References
7-Amino-2H-triazolo[4,3-a]pyridin-3-one Amino group at position 7 Enhanced solubility, potential CNS activity Inferred
Trazodone Piperazine-propyl chain at position 2 Antidepressant (SARI class), binds 5-HT1A/2A receptors
7-Methyl-triazolo[4,3-a]pyridin-3-amine Methyl at position 7 Intermediate in kinase inhibitor synthesis
Sulfonamide Derivatives Sulfonamide moieties at position 6 or 8 Antimalarial activity (IC50 = 2.24–4.98 µM)
Azafenidin Dichlorophenyl-tetrahydrotriazolopyridine Herbicidal activity

Physicochemical Properties

  • Solubility and Melting Points: The amino group at position 7 likely improves aqueous solubility compared to methyl or halogenated derivatives. For example, trazodone derivatives with piperazine chains exhibit moderate solubility (~25 mg/mL in methanol) , while sulfonamide analogs show varied melting points (104–183°C) depending on substituents .
  • Hydrogen Bonding: The amino group may participate in hydrogen bonding, similar to hydroxylated triazolopyridines (e.g., 3-hydroxytriazolo[4,3-a]pyridine, which forms stable crystals via intermolecular H-bonds) .

Biological Activity

7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound with potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H5N3O
  • Molecular Weight : 135.123 g/mol
  • CAS Number : 1823936-06-6
  • Melting Point : 231°C
  • Density : 1.5 ± 0.1 g/cm³

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases and modulate receptor activities:

  • Inhibition of Protein Kinases :
    • The compound has shown inhibitory effects on p38 mitogen-activated protein kinase (p38 MAPK), which is involved in inflammatory responses and cell differentiation .
    • It also exhibits potential as an inhibitor of c-Met protein kinase, implicated in cancer progression and metastasis .
  • Allosteric Modulation :
    • Research indicates that derivatives of this compound can act as allosteric modulators of GABA receptors, suggesting a role in neuropharmacology .

Biological Activity

The following table summarizes key biological activities and findings related to this compound:

Activity Effect Reference
Inhibition of p38 MAPKAnti-inflammatory effects
c-Met inhibitionPotential anti-cancer activity
GABA receptor modulationNeuroactive properties
Antimicrobial activityInhibition of bacterial growth

Case Studies

Several studies have investigated the pharmacological effects of this compound:

  • Anti-Cancer Activity :
    • A study demonstrated that compounds based on this scaffold showed significant inhibition of c-Met activity in vitro and in vivo models of cancer, highlighting its potential as a therapeutic agent for non-small cell lung cancer .
  • Neuropharmacological Effects :
    • In a behavioral model for chronic pain, derivatives were tested for their effects on pain sensitization pathways involving adenylyl cyclase type 1 (AC1). Results indicated that the compound could effectively modulate pain responses through selective inhibition mechanisms .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization of hydrazine derivatives with carbonyl-containing reagents. For example, cyclization of 2-hydrazinylpyridine derivatives with chloroethynylphosphonates under acidic conditions yields triazolopyridine cores . Key factors affecting yield include solvent choice (e.g., 1,4-dioxane for optimal cyclization), temperature (room temperature to 80°C), and catalyst selection (e.g., iodine for oxidative coupling) . Evidence suggests yields range from 37% to 74% depending on catalytic systems (e.g., I₂ vs. TBAI) .

Q. How can structural characterization of this compound derivatives be validated experimentally?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR for confirming substituent positions and purity. X-ray crystallography (e.g., CCDC 1876881, 1906114) resolves ambiguities in regiochemistry, particularly for phosphonylated derivatives . For example, crystallographic data for triazolopyridine-phosphonate hybrids confirm the 5-exo-dig cyclization mechanism . Mass spectrometry further verifies molecular weights, especially for derivatives with halogen or nitro groups .

Q. What analytical techniques are critical for assessing purity and stability during synthesis?

  • Methodological Answer : HPLC (e.g., Rt = 1.66 min for trazodone analogs) and TLC (Rf values) monitor reaction progress . Stability studies under varying pH and temperature (e.g., cyclic voltammetry at 25–40°C) identify decomposition pathways . Karl Fischer titration quantifies hygroscopicity in amino-substituted derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in cyclization yields for triazolopyridine derivatives under different catalytic systems?

  • Methodological Answer : Contradictions often arise from competing pathways (e.g., Dimroth rearrangement in nitro-substituted hydrazinylpyridines) . Systematic optimization involves:

  • Screening oxidants (e.g., TBHP vs. K₂S₂O₈) to suppress side reactions .
  • Adjusting steric/electronic effects of substituents (e.g., electron-withdrawing groups stabilize transition states) .
  • Computational modeling (DFT) to predict regioselectivity in cyclization .

Q. What strategies optimize the pharmacological activity of 7-amino-triazolopyridines targeting CNS receptors?

  • Methodological Answer :

  • Structural Modifications : Introduce piperazine or chlorophenyl groups (e.g., trazodone analogs) to enhance 5-HT₂A receptor binding .
  • Binding Studies : Use cyclic voltammetry to quantify drug-protein interactions (e.g., TRZ-BSA binding reduces oxidation peaks by 30–50%) .
  • In silico docking (e.g., GPCR homology models) predicts binding affinities and guides SAR .

Q. How do mechanochemical synthesis methods improve scalability for triazolopyridine-based drug candidates?

  • Methodological Answer : Solid-state grinding with TBAB/K₂CO₃ reduces solvent use and enhances atom economy (e.g., 46% yield for trazodone derivatives) . Key parameters:

  • Milling time (30–60 min) and reagent stoichiometry (1:1.1 for hydrazine:carbonyl reagent).
  • Real-time Raman spectroscopy monitors reaction completion .

Q. What methodologies address challenges in synthesizing N7-substituted triazolopyrazines with diverse substituents?

  • Methodological Answer : Limitations in traditional alkylation methods (e.g., limited substituent diversity) are overcome by:

  • Using carbonyl reagents (e.g., ortho-esters, anhydrides) for direct N7 functionalization .
  • Microwave-assisted synthesis (100–120°C, 20 min) for sterically hindered aryl groups .
  • Protecting group strategies (e.g., Boc for amino groups) prevent side reactions during cyclization .

Data Contradiction Analysis

Q. Why do dimerization or rearrangement side products occur during triazolopyridine synthesis, and how can they be minimized?

  • Methodological Answer : Dimerization (e.g., enamines from [1,2,4]triazolo[4,3-a]pyrimidinium-3-aminides) results from excessive heating or acidic conditions . Mitigation strategies:

  • Lower reaction temperatures (<60°C) and dilute conditions reduce intermolecular interactions.
  • Additives like DIPEA scavenge protons, suppressing rearrangement .

Tables for Key Findings

Synthetic Method Catalyst/Oxidant Yield (%) Key Observation Reference
I₂-catalyzed oxidative couplingTBHP74Optimal in 1,4-dioxane; avoids Dimroth rearrangement
Mechanochemical grindingTBAB/K₂CO₃46Solvent-free; scalable for trazodone analogs
Microwave-assisted N7-arylationNone68Rapid; tolerates electron-deficient aryl groups

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